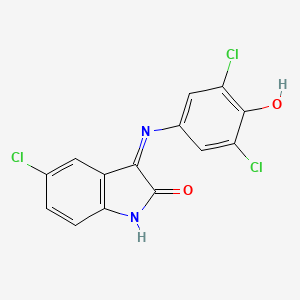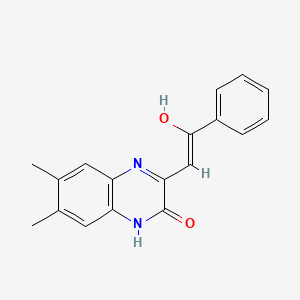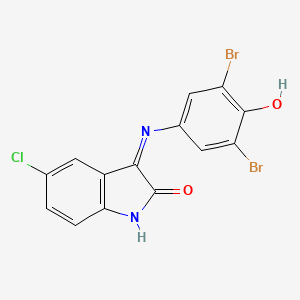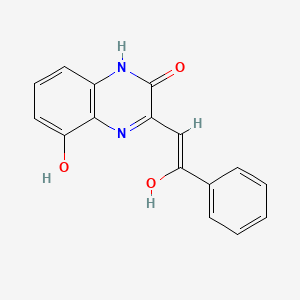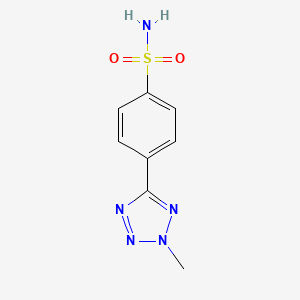
4-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide
Descripción general
Descripción
The compound “4-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide” is a sulfonamide derivative with a tetrazole ring. Sulfonamides are a group of compounds known for their antibiotic properties, and tetrazoles are a class of five-membered heterocyclic compounds that are used in various fields such as pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a benzene ring substituted with a sulfonamide group and a 2-methyltetrazole group. The exact structure would depend on the positions of these substituents on the benzene ring .
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
- A study explored the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, highlighting its potential in photodynamic therapy. This compound demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a promising Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Novel benzenesulfonamide derivatives were synthesized and evaluated for anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. Certain compounds exhibited marked anticancer activity, demonstrating the potential for the development of new anticancer drugs (Karakuş et al., 2018).
Hydrogen Bonding Patterns
- Research into the hydrogen-bonding patterns of a related benzenesulfonamide compound provided insights into its structural characteristics, which could be relevant for designing molecules with specific interaction capabilities (Subashini, Muthiah, Bocelli, & Cantoni, 2007).
Molecular Docking and Structural Analysis
- Studies involving molecular docking and crystal structure analysis of tetrazole derivatives, including benzenesulfonamide compounds, revealed their potential as cyclooxygenase-2 (COX-2) inhibitors. These findings are significant for developing new therapeutic agents targeting inflammation and related diseases (Al-Hourani et al., 2015; Al-Hourani et al., 2016).
UV Protection and Antimicrobial Properties
- A study on thiazole azodyes containing sulfonamide moiety revealed their application in providing UV protection and antimicrobial properties to cotton fabrics. This research demonstrates the potential of benzenesulfonamide derivatives in textile enhancement and protection (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Mecanismo De Acción
Mode of Action
It is known that tetrazole derivatives can interact with various biological targets through hydrogen bonding due to the presence of nitrogen atoms in the tetrazole ring .
Biochemical Pathways
It is known that tetrazole derivatives can influence a variety of biochemical processes, potentially impacting cellular function .
Result of Action
Some tetrazole derivatives have been found to exhibit significant cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of tetrazole derivatives .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules through non-covalent interactions. For instance, it has been shown to interact with P38 MAP kinase protein, which is involved in cellular responses to stress and inflammation . These interactions can modulate the activity of the enzyme, leading to changes in downstream signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with P38 MAP kinase can lead to alterations in the expression of genes involved in inflammatory responses . Additionally, it may impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, its binding to P38 MAP kinase can inhibit the enzyme’s activity, resulting in reduced phosphorylation of downstream targets . This inhibition can lead to changes in gene expression and cellular responses to stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its effectiveness . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to changes in cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, toxic or adverse effects may be observed . These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may be metabolized by enzymes involved in the detoxification of xenobiotics, leading to changes in metabolic flux and metabolite levels . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via specific transporters and distributed to target tissues where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall effectiveness in modulating cellular processes.
Propiedades
IUPAC Name |
4-(2-methyltetrazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2S/c1-13-11-8(10-12-13)6-2-4-7(5-3-6)16(9,14)15/h2-5H,1H3,(H2,9,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGKQPDFYPYMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one](/img/structure/B1414513.png)
acetonitrile](/img/structure/B1414514.png)

![8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B1414517.png)
![[1,2,4]Triazolo[5,1-c][1,2,4]triazine, 7-bromo-4,6-dihydro-3-phenyl-](/img/structure/B1414518.png)
![8-{2-[(E)-(2-hydroxyphenyl)methylidene]hydrazino}quinolinium chloride](/img/structure/B1414519.png)
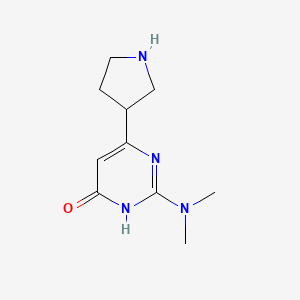
![2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1414524.png)
